Cas no 696645-93-9 (7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid)

7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzogindazole core with a methoxy substituent at the 7-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. The presence of both carboxylic acid and methoxy functional groups enhances its versatility in chemical modifications, enabling the development of targeted derivatives. Its rigid fused-ring structure may contribute to improved binding affinity in drug design applications. The compound's stability and synthetic accessibility further support its utility in exploratory research and lead optimization studies.
7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid structure
696645-93-9 structure
Product Name:7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid
CAS No:696645-93-9
MF:C13H12N2O3
MW:244.245983123779
MDL:MFCD03834491
CID:4716161
Update Time:2025-10-31

7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
    • MLS000047615
    • SMR000033626
    • 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid
    • 7-Methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylic acid
    • 7-Methoxy-4,5-dihydro-1H-benzo-[g]indazole-3-carboxylic acid
    • ChemDiv2_003190
    • BDBM44407
    • cid_3242152
    • HMS2288D04
    • HMS1378A22
    • STL124118
    • BBL004600
    • 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid
    • MDL: MFCD03834491
    • Inchi: 1S/C13H12N2O3/c1-18-8-3-5-9-7(6-8)2-4-10-11(9)14-15-12(10)13(16)17/h3,5-6H,2,4H2,1H3,(H,14,15)(H,16,17)
    • InChI Key: QYTVVDFVUGEKHF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C3C(=C(C(=O)O)NN=3)CCC=2C=1

Computed Properties

  • Exact Mass: 244.085
  • Monoisotopic Mass: 244.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 547.9±50.0 °C at 760 mmHg
  • Flash Point: 285.2±30.1 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid Security Information

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Additional information on 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid

Introduction to 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid (CAS No. 696645-93-9)

7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 696645-93-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the benzogindazole class, a scaffold that has garnered considerable attention due to its potential pharmacological properties. The structural features of this compound, particularly the presence of a methoxy group at the 7-position and a carboxylic acid functionality at the 3-position, contribute to its unique chemical profile and biological activity.

The benzogindazole core is a fused bicyclic structure consisting of a benzene ring and a gindazole moiety. This particular arrangement imparts favorable interactions with biological targets, making it a valuable scaffold for drug discovery. The 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid derivative has been extensively studied for its potential role in modulating various biological pathways. Its chemical structure suggests that it may interact with enzymes and receptors involved in cancer progression, inflammation, and other disease mechanisms.

In recent years, there has been growing interest in developing novel therapeutic agents based on benzogindazole derivatives. The 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid compound has been investigated for its potential as an anti-cancer agent. Preclinical studies have demonstrated that this molecule can inhibit the activity of certain kinases and transcription factors that are crucial for tumor growth and survival. Specifically, it has shown promise in targeting pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The methoxy group at the 7-position of the benzogindazole ring is particularly noteworthy, as it can influence the electronic properties of the molecule and enhance its binding affinity to biological targets. Additionally, the carboxylic acid moiety at the 3-position provides a site for further functionalization, allowing for the development of more complex derivatives with enhanced pharmacological properties. These structural features make 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid a versatile scaffold for medicinal chemistry innovation.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid interacts with biological targets. These studies have revealed that the compound can bind to specific pockets on enzymes and receptors, thereby modulating their activity. For instance, computational studies have indicated that this molecule can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Dysregulation of CDKs is often observed in cancer cells, making them attractive targets for therapeutic intervention.

The pharmacokinetic properties of 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid are also of great interest. In vitro studies have shown that this compound exhibits favorable solubility and stability under physiological conditions. These properties are critical for ensuring effective absorption, distribution, metabolism, and excretion (ADME) profiles in vivo. Furthermore, preliminary toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical application.

The synthesis of 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process and improve scalability. For example, catalytic hydrogenation techniques have been utilized to construct the dihydropyridine core of the molecule efficiently. Additionally, modern purification techniques such as high-performance liquid chromatography (HPLC) have been employed to isolate the desired product from impurities.

One of the most exciting aspects of 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid research is its potential in combination therapy strategies. By pairing this compound with other anti-cancer agents, researchers aim to achieve synergistic effects that could enhance treatment outcomes. Preclinical data suggest that when used in conjunction with standard chemotherapeutic drugs or targeted therapies, 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid can improve tumor response rates and reduce resistance mechanisms.

The future direction of research on 7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid includes further exploration of its mechanism of action and identification of novel therapeutic applications. Investigating its effects on other disease pathways may uncover additional benefits beyond its anti-cancer properties. Furthermore, exploring new synthetic routes could lead to more cost-effective production methods and improved accessibility for clinical trials.

In conclusion,7-Methoxy-4,5-dihydro-1H-benzogindazole-3-carboxylic acid (CAS No. 696645-93-9) represents a promising compound in pharmaceutical research with significant potential for therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. As research continues to uncover new insights into its biology and chemistry,7-Methoxy–4, 5–dihydro–1H–benzogindazole–3–carboxylic acid will likely play an increasingly important role in addressing unmet medical needs.

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